N-p-Tolyl-guanidine oxalate

Overview

Description

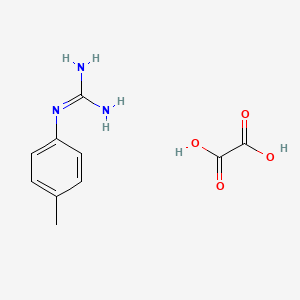

N-p-Tolyl-guanidine oxalate is a chemical compound with the formula C10H13N3O4 . It is used for research purposes .

Molecular Structure Analysis

The linear formula of this compound is C10H13N3O4 . The molecular weight is 239.23 .Physical And Chemical Properties Analysis

The boiling point of this compound is not specified . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications

Hydrogen Bonded Structures in Organic Amine Oxalates

Research on organic amine oxalates, including guanidinium oxalate, has elucidated their diverse hydrogen-bonded networks. Guanidinium oxalate specifically exhibits a sheet-like structure, which is distinct from the linear hydrogen-bonded chains observed in other amine oxalates. This structural characteristic has implications for its thermal stability, which is linked to the strength of these networks. Understanding these structural nuances is crucial for applications that leverage the unique properties of guanidinium oxalates in various scientific fields (Vaidhyanathan, Natarajan, & Rao, 2002).

Vibrational Analysis and Y-Aromaticity in Bis (N,N′-diphenyl guanidinium) Oxalate

Another aspect of guanidine oxalate's application in scientific research involves the vibrational analysis of Bis (N,N′-diphenyl guanidinium) oxalate. Through FT IR and Raman spectral studies, as well as quantum chemical computations using density functional theory, insights into the compound's structure and behavior have been gained. Notably, the analysis suggests a counter ion influence on conformation and the presence of N–H⋯O intermolecular interactions. These findings have potential implications for understanding the material's properties and optimizing its use in various scientific applications (Binoy, James, Joe, & Jayakumar, 2006).

Poly(N-vinylguanidine): Characterization, Catalytic, and Bactericidal Properties

Poly(N-vinylguanidine) (PVG) represents a guanidine-bearing polyelectrolyte with promising catalytic and bactericidal properties. Its synthesis and characterization reveal its potential as a hydrolyzing agent against toxic organophosphates and as an effective bactericide. The detailed investigation of its molecular structure, through various spectroscopic methods, underpins its utility in applications ranging from chemical and biological defense to industrial and clinical disinfectants (Bromberg & Hatton, 2007).

Synthesis, Crystal Growth, and Properties of Guanidinium Oxalate Monohydrate

The synthesis and characterization of guanidinium oxalate monohydrate (GUOM) highlight its structural and functional attributes, including its robust thermal stability and antimicrobial activity. Single-crystal XRD, NMR, UV-Vis, and vibrational spectroscopy techniques have been employed to understand its structure and properties, paving the way for its application in the development of antimicrobial agents and other scientific uses (Devi et al., 2017).

Safety and Hazards

N-p-Tolyl-guanidine oxalate should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in well-ventilated areas . It may cause an allergic skin reaction and is harmful to aquatic life with long-lasting effects .

Relevant Papers One relevant paper discusses the synthesis of a guanidine derivative and its use as a copper corrosion inhibitor . Another paper describes a one-pot synthesis of diverse N,N′-disubstituted guanidines . A third paper reports the synthesis of a guanidine derivative .

Mechanism of Action

Target of Action

Guanidine derivatives, which n-p-tolyl-guanidine oxalate is a part of, have been found to interact with various biological targets . For instance, guanethidine, a guanidine derivative, acts by inhibiting selectively transmission in post-ganglionic adrenergic nerves .

Mode of Action

Guanethidine, a related compound, is believed to act mainly by preventing the release of norepinephrine at nerve endings and causes depletion of norepinephrine in peripheral sympathetic nerve terminals as well as in tissues .

Biochemical Pathways

Guanidine derivatives have been found to interact with various biochemical pathways . For example, guanethidine interferes with the release and/or distribution of norepinephrine (NE), rather than acting at the effector cell by inhibiting the association of norepinephrine with its receptors .

Result of Action

Guanidine derivatives have been found to have various effects at the molecular and cellular level . For instance, guanethidine has been found to have antihypertensive effects, used in the management of moderate and severe hypertension .

Action Environment

Factors such as pH, temperature, and the presence of other chemicals can affect a compound’s stability, how it is absorbed and distributed in the body, and how it interacts with its targets .

Biochemical Analysis

Biochemical Properties

N-p-Tolyl-guanidine oxalate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with guanidino compounds, which are known to play crucial roles in renal diseases . The nature of these interactions often involves binding to specific active sites on enzymes, leading to either inhibition or activation of enzymatic activity. This compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with guanidino compounds can lead to changes in the expression of genes involved in metabolic pathways . Additionally, it can modulate cell signaling pathways, leading to altered cellular responses. These effects highlight the compound’s potential in studying cellular functions and developing therapeutic strategies.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can lead to significant changes in cellular functions and metabolic pathways. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, its interaction with guanidino compounds can influence metabolic flux and metabolite levels . Understanding these interactions is essential for elucidating the compound’s role in metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function. The compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can affect its biochemical properties and interactions with biomolecules . These factors are essential for understanding the compound’s pharmacokinetics and optimizing its use in research and therapeutic applications.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within these compartments can influence its interactions with biomolecules and its overall biochemical properties . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.

properties

IUPAC Name |

2-(4-methylphenyl)guanidine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3.C2H2O4/c1-6-2-4-7(5-3-6)11-8(9)10;3-1(4)2(5)6/h2-5H,1H3,(H4,9,10,11);(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQTFVIPZBMEVNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=C(N)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,7-Dihydrobenzo[lmn][3,8]phenanthroline](/img/structure/B1430222.png)

![Propanoic acid, 2-[(3,5-dichlorophenyl)hydrazono]-, ethyl ester](/img/structure/B1430223.png)

![Bicyclo[3.1.1]hept-3-en-2-one](/img/structure/B1430228.png)

![Methyl 3-[4-(dimethylcarbamoyl)phenyl]-4-fluorobenzoate](/img/structure/B1430239.png)

![2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1430241.png)

![5-(Chloro[4-(trifluoromethyl)phenyl]methyl)-1,3-benzodioxole](/img/structure/B1430244.png)